Ginsenoyne B
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Overview
Description
Ginsenoyne B is a polyacetylene compound derived from the roots of Panax ginseng, a traditional medicinal plant known for its wide range of pharmacological benefits. The compound is characterized by its unique structure, which includes a chloro-substituted heptadeca-1,16-dien-4,6-diyne-3,9-diol backbone. This structure contributes to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ginsenoyne B involves the cyclization of 2,3-oxidosqualene catalyzed by the dammarenediol-II synthase enzyme. This process forms a tetracyclic dammarenediol backbone, which is further modified through glycosylation and other enzymatic reactions to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of engineered microbial strains such as Saccharomyces cerevisiae. These strains are modified to express key enzymes involved in the biosynthetic pathway, allowing for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoyne B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Ginsenoyne B has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of health supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of Ginsenoyne B involves its interaction with various molecular targets and pathways. It modulates the activity of enzymes and receptors involved in cellular signaling, leading to effects such as apoptosis induction in cancer cells, reduction of inflammation, and protection of neuronal cells. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
- Ginsenoside Rg1
- Ginsenoside Rh2
- Ginsenoside Rd
Comparison: Ginsenoyne B is unique due to its polyacetylene structure and chloro-substitution, which are not present in other ginsenosides. This structural difference contributes to its distinct biological activities and potential therapeutic applications. While other ginsenosides also exhibit pharmacological effects, this compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
139035-29-3 |
---|---|
Molecular Formula |
C17H23ClO2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
10-chloroheptadeca-1,16-dien-4,6-diyne-3,9-diol |
InChI |
InChI=1S/C17H23ClO2/c1-3-5-6-7-10-13-16(18)17(20)14-11-8-9-12-15(19)4-2/h3-4,15-17,19-20H,1-2,5-7,10,13-14H2 |
InChI Key |
MORPELUWUARUFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |
Origin of Product |
United States |
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